6-Azatricyclo[3.2.1.0,2,4]octan-7-one
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Overview
Description
6-Azatricyclo[3.2.1.0,2,4]octan-7-one is a chemical compound with the molecular formula C7H9NO and a molecular weight of 123.16 g/mol It is a bicyclic compound containing a nitrogen atom, making it an azabicyclo compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[3.2.1.0,2,4]octan-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the desired bicyclic structure . The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and rigorous quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
6-Azatricyclo[3.2.1.0,2,4]octan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
6-Azatricyclo[3.2.1.0,2,4]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azatricyclo[3.2.1.0,2,4]octan-7-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Azabicyclo[3.2.1]octan-7-one
- 6-Azabicyclo[3.2.1]octane
Comparison
6-Azatricyclo[3.2.1.0,2,4]octan-7-one is unique due to its tricyclic structure, which distinguishes it from other similar compounds like 6-Azabicyclo[3.2.1]octan-7-one and 6-Azabicyclo[3.2.1]octane. This unique structure can result in different chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-azatricyclo[3.2.1.02,4]octan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWFAQIJNZQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3CC2C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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